molecular formula C11H13ClO4S B2884325 Tert-butyl 3-chlorosulfonylbenzoate CAS No. 1484705-23-8

Tert-butyl 3-chlorosulfonylbenzoate

Cat. No. B2884325
CAS RN: 1484705-23-8
M. Wt: 276.73
InChI Key: PKQUQVZTYBVWBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-chlorosulfonylbenzoate is represented by the Inchi Code: 1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3 . The molecular weight of this compound is 276.74 .

Scientific Research Applications

Synthesis of Thiadiazolesulfonamides

A study by Pedregosa et al. (1996) discusses the synthesis of a 1,3,4-thiadiazole derivative, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, which is related to sulfonamides. The interaction between the sulfonyl group and the thiadiazole ring highlights the compound's potential for further chemical transformations, demonstrating its utility in the development of sulfonamide-based pharmacophores (Pedregosa, J., Borrás, J., Fustero, S., García‐Granda, S., & Díaz, M. R., 1996).

Building Blocks for Organic Synthesis

Jasch et al. (2012) explored the use of tert-butyl phenylazocarboxylates for synthetic organic chemistry, indicating the compound's versatility in nucleophilic substitutions and radical reactions. This study showcases its application in constructing complex organic molecules, further cementing its importance in synthetic chemistry (Jasch, H., Höfling, S. B., & Heinrich, M., 2012).

Catalytic Asymmetric Oxidation

Cogan et al. (1998) demonstrated the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and other sulfinyl compounds. This process underscores the role of tert-butyl 3-chlorosulfonylbenzoate derivatives in asymmetric synthesis, offering pathways to chiral molecules with high enantiomeric excess (Cogan, D., Liu, G., Kim, K., Backes, B. J., & Ellman, J., 1998).

Fixation of Carbon Dioxide

Theuergarten et al. (2012) used a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and related small molecules, demonstrating the compound's potential in environmental and catalytic applications. This research highlights its utility in carbon capture technologies and the synthesis of value-added products from CO2 (Theuergarten, E., Schlösser, J., Schlüns, D., Freytag, M., Daniliuc, C., Jones, P., & Tamm, M., 2012).

properties

IUPAC Name

tert-butyl 3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQUQVZTYBVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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